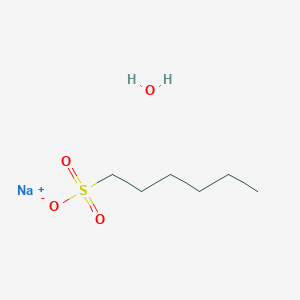
3-Hydroxy-2,2-dimethylpropanal
Overview
Description
3-Hydroxy-2,2-dimethylpropanal is a condensation product of formaldehyde and glycol . It is the simplest of the three aldehydes that are produced by this reaction . It is used to prepare 4,1-benzoxazepines as squalene synthase inhibitors and their inhibition of cholesterol synthesis . It is also used to prepare chiral cyanohydrins .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-2,2-dimethylpropanal is C5H10O2 . Its molecular weight is 102.13 . The InChI key is JJMOMMLADQPZNY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Hydroxy-2,2-dimethylpropanal has a molecular weight of 102.13 . It is a white to yellow solid . It has a storage temperature of -20°C . Its solubility is slight in chloroform, DMSO, methanol, and water .Scientific Research Applications
Preparation of 4,1-Benzoxazepines
3-Hydroxy-2,2-dimethylpropanal is used to prepare 4,1-benzoxazepines . These compounds are known as squalene synthase inhibitors and play a crucial role in the inhibition of cholesterol synthesis . This application is particularly important in the field of medicinal chemistry, where controlling cholesterol levels is key to managing various health conditions.
Synthesis of Chiral Cyanohydrins
This compound is also used in the synthesis of chiral cyanohydrins . Chiral cyanohydrins are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals . They are also used as building blocks in organic synthesis.
Research and Development
3-Hydroxy-2,2-dimethylpropanal is primarily used for research and development purposes . It’s not intended for medicinal, household, or other uses . This highlights its importance in scientific research, particularly in the field of organic chemistry.
Engineering Controls
In the context of occupational safety, engineering controls are used to remove a hazard or place a barrier between the worker and the hazard . While handling 3-Hydroxy-2,2-dimethylpropanal, well-designed engineering controls can be highly effective in protecting workers .
Synthesis of Other Compounds
3-Hydroxy-2,2-dimethylpropanal serves as a precursor in the synthesis of various other compounds . For instance, it’s used in the preparation of compounds like Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate, Carbofuran-3-hydroxy-d6, 2,2-Bis(4-hydroxy-3-methylphenyl)propane, and many others .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers . Its CAS Number is 597-31-9 . This availability facilitates its use in various research and industrial applications.
Safety and Hazards
3-Hydroxy-2,2-dimethylpropanal is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxy-2,2-dimethylpropanal are receptors in the olfactory or gustatory system . The compound interacts with these receptors, leading to the perception of a specific scent or taste .
Mode of Action
The mode of action of 3-Hydroxy-2,2-dimethylpropanal is based on its interaction with these olfactory or gustatory receptors . When the compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of a specific scent or taste .
Biochemical Pathways
It is known that the compound plays a role in the perception of taste and smell, suggesting that it may affect pathways related to sensory perception .
Pharmacokinetics
Given its molecular weight of 10213 , it is likely that the compound is readily absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific metabolic pathways it is involved in and the individual’s metabolic rate.
Result of Action
The primary result of the action of 3-Hydroxy-2,2-dimethylpropanal is the perception of a specific scent or taste . This occurs when the compound binds to receptors in the olfactory or gustatory system, triggering a signal transduction pathway that leads to this perception .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-2,2-dimethylpropanal can be influenced by various environmental factors. For instance, the compound’s storage temperature is -20°C , suggesting that it may be less stable at higher temperatures. Additionally, the compound’s efficacy in triggering a scent or taste perception may be influenced by the presence of other compounds that can bind to the same receptors .
properties
IUPAC Name |
3-hydroxy-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMOMMLADQPZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027231 | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-33 deg C; [MSDSonline] | |
| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Hydroxy-2,2-dimethylpropanal | |
CAS RN |
597-31-9, 31091-91-5 | |
| Record name | Hydroxypivalaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-dimethylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2,2-DIMETHYLPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK0IR9LLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is notable about the structure of 3-Hydroxy-2,2-dimethylpropanal?
A: 3-Hydroxy-2,2-dimethylpropanal readily forms a dimer, 2-(2-Hydroxy-1,1-dimethylethyl)-5,5-dimethyl-1,3-dioxan-4-ol, both in solution and in the crystalline state. [, , ] This dimerization occurs through an equilibrium reaction and is reversible, with the dimer decomposing back to the monomer upon melting. [] The crystalline structure of the dimer has been determined through X-ray analysis, revealing two independent molecules per asymmetric unit, each adopting a cis chair conformation. []
Q2: How does the dimer of 3-Hydroxy-2,2-dimethylpropanal decompose?
A: The dimer undergoes a unique "anhydrous acetal hydrolysis" mechanism when melted. [] This process is initiated by an intermolecular hydrogen atom transfer, facilitated by a specific hydrogen bond within the crystal structure. [] Essentially, the dimer decomposes back to the monomeric 3-Hydroxy-2,2-dimethylpropanal in its molten state.
Q3: Are there methods to concentrate aqueous solutions of 3-Hydroxy-2,2-dimethylpropanal?
A: Yes, a patented process uses azeotropic distillation to concentrate aqueous solutions of 3-Hydroxy-2,2-dimethylpropanal. [] This method involves adding an entrainer, chosen from a group including 1-butanol and 1-pentanol, to the solution. [] The resulting mixture undergoes azeotropic distillation, effectively removing water and the entrainer, thus concentrating the desired 3-Hydroxy-2,2-dimethylpropanal.
Q4: Can 3-Hydroxy-2,2-dimethylpropanal be used to synthesize other compounds?
A: Absolutely! 3-Hydroxy-2,2-dimethylpropanal serves as a precursor in the synthesis of dimethylmethylenebis(iminonitroxide) diradical. [] This synthesis involves a multi-step process, ultimately yielding the diradical, a compound with interesting magnetic properties.
- Structure of 2-(2-Hydroxy- l,l-dimethylethyl)-5,5-dimethyl- 1,3-dioxan-4-ol, C10H2004, a Dimer of 3-Hydroxy-2,2-dimethylpropanal. Example of an Anhydrous Aeetal Hydrolysis
- Structure of 2‐(2‐hydroxy‐1,1‐dimethylethyl)‐5,5‐dimethyl‐1,3‐dioxan‐4‐ol, C10H20O4, a dimer of 3‐hydroxy‐2,2‐dimethylpropanal. Example of an anhydrous acetal hydrolysis
- Method for concentrating aqueous 3-hydroxy-2,2-dimethylpropanal solution
- Procédé de concentration de solution aqueuse de 3-hydroxy-2,2-diméthylpropanal
- Synthesis and Magnetic Properties of Dimethylmethylenebis(iminonitroxide) Diradical
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Bromophenyl)[1]benzopyrano[4,3-c]pyrazol-4(1h)-one](/img/structure/B7797417.png)












